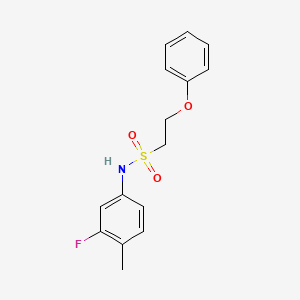

N-(3-fluoro-4-methylphenyl)-2-phenoxyethanesulfonamide

Description

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-2-phenoxyethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO3S/c1-12-7-8-13(11-15(12)16)17-21(18,19)10-9-20-14-5-3-2-4-6-14/h2-8,11,17H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAARGWCGXNEPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)CCOC2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-phenoxyethanesulfonamide typically involves the reaction of 3-fluoro-4-methylaniline with 2-phenoxyethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-phenoxyethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The aromatic ring can be reduced under specific conditions.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of reduced aromatic compounds.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2-phenoxyethanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-phenoxyethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluorinated aromatic ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide

The isopropyl and formyl groups may improve metabolic stability compared to the phenoxyethyl chain in the target compound. Such structural differences could render the pyrimidine analog more suitable for kinase inhibition, whereas the phenoxy group in the target compound might favor solubility in lipid-rich environments .

N-{4-fluoro-3-nitrophenyl}methanesulfonamide

This analog () replaces the phenoxyethyl group with a nitro substituent, introducing strong electron-withdrawing effects. In contrast, the phenoxyethyl chain in the target compound balances hydrophobicity and flexibility, possibly enhancing bioavailability .

Complexity and Functional Group Diversity

The patent-derived compound N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide () exemplifies high structural complexity, featuring a bicyclic system and trifluoromethyl groups. Such design strategies aim to optimize target engagement and metabolic stability.

Biological Activity

N-(3-Fluoro-4-methylphenyl)-2-phenoxyethanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique structural features, which include a sulfonamide group and a phenoxyethane moiety. The presence of the fluorinated aromatic ring enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymatic pathways and cellular processes. Research indicates that sulfonamides generally function by mimicking para-aminobenzoic acid (PABA), thereby inhibiting bacterial folate synthesis. This mechanism is crucial in treating bacterial infections, particularly those caused by resistant strains.

Antitubercular Activity

Recent studies have highlighted the potential of derivatives related to this compound in combating Mycobacterium tuberculosis. For instance, a series of compounds with similar structural motifs demonstrated varying degrees of antitubercular activity with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL against M. tuberculosis H37Rv . Notably, some derivatives exhibited potent activity against rifampicin-resistant strains, suggesting a promising avenue for developing new treatments for drug-resistant tuberculosis.

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| 3m | 4 | M. tuberculosis H37Rv |

| 3m | 4 | Rifampicin-resistant M. tuberculosis |

| 3e | 64 | M. tuberculosis H37Rv |

| 3p | 64 | M. tuberculosis H37Rv |

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. Compounds within this class have shown promise in modulating protein kinase activities, which are pivotal in cancer cell proliferation and survival . The ability to inhibit these pathways may provide a therapeutic strategy for various malignancies.

Case Studies and Research Findings

- Antitubercular Efficacy : A study assessed the efficacy of compound 3m against clinical isolates of resistant M. tuberculosis. The compound demonstrated significant activity with an MIC of 4 μg/mL against rifampicin-resistant strains .

- Safety Profile : In vitro assessments indicated a favorable safety profile for certain derivatives when tested on Vero cell lines, suggesting that these compounds may have low cytotoxicity while retaining their antimicrobial efficacy .

- Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications to the phenyl and sulfonamide groups significantly influenced biological activity. For instance, the introduction of halogen atoms at specific positions on the aromatic rings was correlated with enhanced potency against bacterial strains .

Q & A

Q. What are the optimized synthetic routes for preparing N-(3-fluoro-4-methylphenyl)-2-phenoxyethanesulfonamide, and what critical reaction parameters influence yield?

Methodological Answer: The synthesis of sulfonamide derivatives typically involves nucleophilic substitution or coupling reactions. For example, similar compounds (e.g., thiazole sulfonamides) are synthesized via multi-step protocols involving:

Sulfonylation : Reacting a primary amine with a sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

Fluorination : Introducing fluorine via electrophilic substitution or using fluorinating agents like Selectfluor™ .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) to isolate the product .

Critical Parameters : Temperature control (<0°C for exothermic steps), stoichiometric ratios (excess sulfonyl chloride), and inert atmosphere (N₂/Ar) to prevent side reactions.

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ or [M-Na]⁻ peaks).

- NMR Spectroscopy :

- HPLC : Purity >98% using a C18 column (acetonitrile/water mobile phase) .

Q. What solvent systems and chromatographic methods are effective for purifying sulfonamide derivatives like this compound?

Methodological Answer:

- Normal-Phase Chromatography : Silica gel with gradients of ethyl acetate in hexane (5% → 40%) for polar sulfonamides .

- Reverse-Phase HPLC : Acetonitrile/water (0.1% TFA) for high-purity isolation .

- Recrystallization : Ethanol/water (1:3) or dichloromethane/hexane mixtures .

Advanced Research Questions

Q. How can X-ray crystallography be applied to resolve the crystal structure of this compound?

Methodological Answer:

Crystallization : Use vapor diffusion (e.g., DMSO/water) to grow single crystals.

Data Collection : Perform X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .

Structure Solution : Use SHELXS/SHELXD for phase determination and SHELXL for refinement. Analyze hydrogen bonding (e.g., SO₂NH…O interactions) and torsional angles .

Visualization : ORTEP-3 for thermal ellipsoid plots and packing diagrams .

Q. What strategies can elucidate structure-activity relationships (SAR) for this compound in biological assays?

Methodological Answer:

- Systematic Substitution : Modify substituents (e.g., fluoro, methyl, phenoxy) and test analogs for activity (e.g., enzyme inhibition) .

- Pharmacophore Mapping : Identify critical moieties (e.g., sulfonamide for hydrogen bonding, fluorine for lipophilicity) using Schrödinger Suite or MOE .

- In Silico Docking : Target-specific proteins (e.g., carbonic anhydrase) to predict binding modes .

Q. How should researchers address contradictory bioactivity data across different assay conditions?

Methodological Answer:

- Control Variables : Standardize assay conditions (pH, temperature, solvent/DMSO concentration) .

- Dose-Response Curves : Use IC₅₀/EC₅₀ values to compare potency across studies.

- Orthogonal Assays : Validate results with complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What computational tools are suitable for predicting the physicochemical properties of this sulfonamide?

Methodological Answer:

- LogP Calculation : Use ChemAxon or ACD/Labs to estimate lipophilicity.

- pKa Prediction : ADMET Predictor™ for sulfonamide protonation states.

- Solubility : COSMO-RS for solvent-solute interactions .

Q. How does the compound’s stability vary under acidic/basic conditions, and how can degradation products be characterized?

Methodological Answer:

- Forced Degradation : Expose to 0.1M HCl/NaOH (25°C, 24 hrs) and monitor via LC-MS.

- Degradation Pathways : Hydrolysis of sulfonamide (→ sulfonic acid + amine) or ether cleavage (→ phenol derivatives) .

- Stabilization : Store at -20°C in amber vials under inert gas .

Q. What spectroscopic techniques can detect fluorine-specific interactions in this compound’s solid-state structure?

Methodological Answer:

Q. How can researchers optimize the compound’s solubility for in vivo studies without altering bioactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.